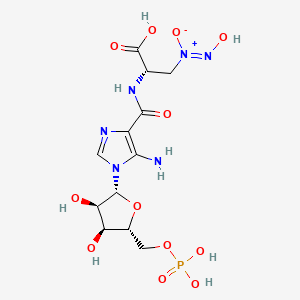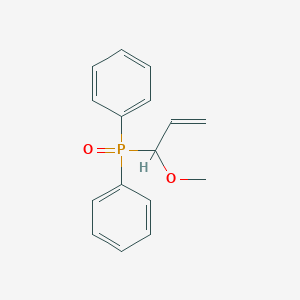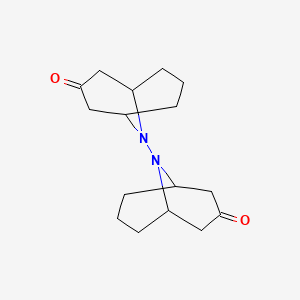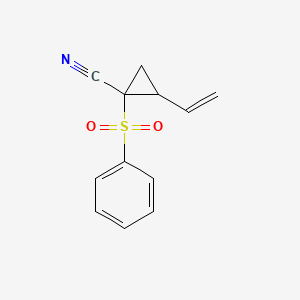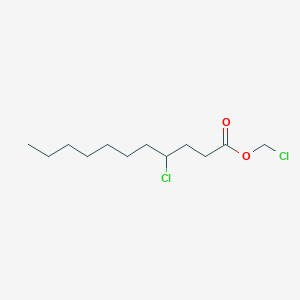
2-Methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylideneicosanoic acid, methyl 2-methylprop-2-enoate, and prop-2-enoic acid are organic compounds with distinct chemical structures and properties. These compounds are used in various scientific and industrial applications due to their unique reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylideneicosanoic acid: This compound can be synthesized through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out in an inert atmosphere to prevent oxidation.
Methyl 2-methylprop-2-enoate: This ester can be prepared via esterification of 2-methylprop-2-enoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄). The reaction is typically performed under reflux conditions to ensure complete conversion.
Prop-2-enoic acid: Commonly known as acrylic acid, it can be produced industrially through the oxidation of propylene. This process involves the use of a catalyst, such as a mixture of molybdenum and vanadium oxides, and is carried out at elevated temperatures and pressures.
化学反应分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions. For example, prop-2-enoic acid can be oxidized to form acetic acid and carbon dioxide.
Reduction: Methyl 2-methylprop-2-enoate can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: 2-Methylideneicosanoic acid can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻).
Major Products
Oxidation: Acetic acid, carbon dioxide.
Reduction: Alcohols.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
Chemistry
2-Methylideneicosanoic acid: Used as a precursor in the synthesis of complex organic molecules.
Methyl 2-methylprop-2-enoate: Utilized in polymer chemistry for the production of various polymers and copolymers.
Prop-2-enoic acid: A key monomer in the production of polyacrylic acid and its derivatives.
Biology
2-Methylideneicosanoic acid: Studied for its potential biological activity and interactions with enzymes.
Methyl 2-methylprop-2-enoate: Investigated for its role in biochemical pathways and as a potential bioactive compound.
Prop-2-enoic acid: Used in the development of hydrogels for biomedical applications.
Medicine
2-Methylideneicosanoic acid: Explored for its potential therapeutic properties.
Methyl 2-methylprop-2-enoate: Examined for its use in drug delivery systems.
Prop-2-enoic acid: Utilized in the formulation of pharmaceutical excipients.
Industry
2-Methylideneicosanoic acid: Employed in the production of specialty chemicals.
Methyl 2-methylprop-2-enoate: Used in the manufacture of adhesives and coatings.
Prop-2-enoic acid: A crucial component in the production of superabsorbent polymers.
作用机制
The mechanism of action for these compounds varies based on their chemical structure and the context in which they are used. For example:
2-Methylideneicosanoic acid: Acts as a reactive intermediate in organic synthesis, participating in various chemical reactions through its methylene group.
Methyl 2-methylprop-2-enoate: Functions as a monomer in polymerization reactions, where the double bond undergoes addition reactions to form long polymer chains.
Prop-2-enoic acid: Engages in polymerization to form polyacrylic acid, which can further interact with other molecules through hydrogen bonding and ionic interactions.
相似化合物的比较
Similar Compounds
- 2-Methylidenehexanoic acid
- Methyl methacrylate
- Acrylic acid
Uniqueness
- 2-Methylideneicosanoic acid : Distinguished by its long carbon chain and methylene group, making it a versatile intermediate in organic synthesis.
- Methyl 2-methylprop-2-enoate : Unique due to its ester functional group and its role in producing various polymers.
- Prop-2-enoic acid : Notable for its widespread use in the production of superabsorbent polymers and its ability to form hydrogels.
These compounds, with their unique properties and reactivity, play significant roles in various scientific and industrial fields. Their diverse applications and mechanisms of action make them valuable tools in research and development.
属性
| 76584-99-1 | |
分子式 |
C29H52O6 |
分子量 |
496.7 g/mol |
IUPAC 名称 |
2-methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C21H40O2.C5H8O2.C3H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(22)23;1-4(2)5(6)7-3;1-2-3(4)5/h2-19H2,1H3,(H,22,23);1H2,2-3H3;2H,1H2,(H,4,5) |
InChI 键 |
KIXYRVMTJAZQDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)

